molecular formula C13H11N5 B11871082 4,6-Quinazolinediamine, N-3-pyridinyl- CAS No. 899830-07-0

4,6-Quinazolinediamine, N-3-pyridinyl-

Cat. No.: B11871082
CAS No.: 899830-07-0
M. Wt: 237.26 g/mol
InChI Key: FGFYDVYGHFODLV-UHFFFAOYSA-N
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Description

4,6-Quinazolinediamine, N-3-pyridinyl- is a heterocyclic organic compound with the molecular formula C13H11N5. It is a derivative of quinazoline, a bicyclic compound containing nitrogen atoms at positions 1 and 3.

Preparation Methods

The synthesis of 4,6-Quinazolinediamine, N-3-pyridinyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated quinazoline derivative.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4,6-Quinazolinediamine, N-3-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-Quinazolinediamine, N-3-pyridinyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Quinazolinediamine, N-3-pyridinyl- involves its interaction with molecular targets such as kinases and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

4,6-Quinazolinediamine, N-3-pyridinyl- can be compared with other quinazoline derivatives, such as:

The uniqueness of 4,6-Quinazolinediamine, N-3-pyridinyl- lies in its specific structural configuration, which imparts unique biological activities and makes it a valuable compound for research and development in various fields.

Properties

CAS No.

899830-07-0

Molecular Formula

C13H11N5

Molecular Weight

237.26 g/mol

IUPAC Name

4-N-pyridin-3-ylquinazoline-4,6-diamine

InChI

InChI=1S/C13H11N5/c14-9-3-4-12-11(6-9)13(17-8-16-12)18-10-2-1-5-15-7-10/h1-8H,14H2,(H,16,17,18)

InChI Key

FGFYDVYGHFODLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=NC3=C2C=C(C=C3)N

Origin of Product

United States

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